C18-PEG7-Acid
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Overview
Description
C18-PEG7-Acid is a compound with the molecular formula C33H66O9 and a molecular weight of 606.87 g/mol . It is a polyethylene glycol (PEG) derivative, specifically a PEGylated fatty acid, which combines the properties of both PEG and fatty acids. This compound is used in various scientific and industrial applications due to its unique chemical properties, including its solubility in both aqueous and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG7-Acid typically involves the PEGylation of a fatty acid. PEGylation is the process of covalently attaching PEG chains to another molecule, in this case, a fatty acid. The reaction usually involves the activation of the carboxyl group of the fatty acid, followed by the nucleophilic attack of the PEG chain . Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale PEGylation processes. These processes are optimized for high yield and purity, often using automated systems and specialized equipment to control reaction conditions such as temperature, pH, and reaction time . The PEGylation reagents are chosen based on the desired length and degree of branching of the PEG chain .
Chemical Reactions Analysis
Types of Reactions
C18-PEG7-Acid can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fatty acid component can be reduced to form alcohols.
Substitution: The hydroxyl groups of the PEG chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the PEG chain can yield PEG-aldehydes or PEG-carboxylic acids, while reduction of the fatty acid can produce fatty alcohols .
Scientific Research Applications
C18-PEG7-Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of C18-PEG7-Acid involves its ability to modify the solubility and stability of other molecules. The PEG chain provides hydrophilicity, allowing the compound to interact with aqueous environments, while the fatty acid component offers hydrophobic interactions . This dual functionality enables this compound to act as an effective surfactant and emulsifier, facilitating the formation of stable emulsions and improving the solubility of hydrophobic compounds .
Comparison with Similar Compounds
C18-PEG7-Acid can be compared with other PEGylated fatty acids and PEG derivatives. Similar compounds include:
C18-PEG5-Acid: A shorter PEG chain, which may result in different solubility and emulsifying properties.
C18-PEG10-Acid: A longer PEG chain, offering enhanced solubility in aqueous environments but potentially reduced hydrophobic interactions.
PEGylated oils: Such as PEG-40 hydrogenated castor oil, which are used in similar applications but may have different physicochemical properties.
This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-33(34)35/h2-32H2,1H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVUYIQAYAGAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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